OVA Peptide(257-264) (TFA)

Descripción

Significance of Immunodominant Epitopes in Cellular Immunity Research

When the immune system encounters a complex protein antigen, the subsequent T-cell response is not directed evenly against all possible peptide fragments. Instead, the response is focused on a select few of these fragments, which are known as immunodominant epitopes. aai.org The phenomenon of immunodominance describes this hierarchy, where T-cell responses are classified as dominant, subdominant, or cryptic. aai.org Dominant epitopes elicit strong, easily detectable responses following immunization with the whole antigen. aai.org Subdominant epitopes trigger a weaker response, while cryptic epitopes are typically not recognized unless administered as isolated peptides. aai.org

The study of immunodominant epitopes is crucial for several reasons. It helps researchers understand how the immune system prioritizes threats and mounts an effective defense. For vaccine design, identifying immunodominant epitopes is key to creating formulations that can induce a potent and protective immune response. jpt.comfrontiersin.org Furthermore, understanding the factors that determine which peptides become dominant—such as their abundance after antigen processing, their binding affinity for Major Histocompatibility Complex (MHC) molecules, and their interaction with T-cell receptors (TCRs)—provides fundamental insights into the mechanisms of antigen presentation and T-cell selection. aai.org These epitopes serve as powerful tools in research to track specific immune cell populations and evaluate the efficacy of immunotherapies. jpt.com

Overview of OVA Peptide(257-264) (SIINFEKL) as a Class I MHC-Restricted Epitope

OVA Peptide(257-264) is the archetypal immunodominant epitope for CD8+ T-cell studies in the widely used C57BL/6 mouse model. invivogen.comjci.org This octapeptide consists of the specific amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, commonly referred to by its one-letter code, SIINFEKL. jpt.comgenscript.com

Its significance stems from its high-affinity binding to the H-2Kb molecule, a murine MHC class I allotype. jpt.comgenscript.compeptides.de MHC class I molecules are responsible for presenting endogenous peptides (those originating from within the cell, such as viral or tumor proteins) to the surface of most nucleated cells. genaxxon.com These peptide-MHC complexes are then surveyed by CD8+ cytotoxic T-lymphocytes (CTLs). genaxxon.com The stable complex formed between SIINFEKL and H-2Kb is efficiently recognized by the T-cell receptors of OVA-specific CD8+ T-cells, leading to their robust activation, proliferation, and execution of effector functions, such as lysing the target cell. genaxxon.cominvivogen.com This precise and potent interaction makes OVA Peptide(257-264) an ideal tool for a range of immunological assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, to quantify and characterize CD8+ T-cell responses. sb-peptide.comjpt.com

| Property | Value |

| Full Name | Ovalbumin Peptide Fragment 257-264 |

| Common Sequence | SIINFEKL genscript.com |

| Molecular Formula | C45H74N10O13 sb-peptide.com |

| Molecular Weight | 963.13 g/mol (free base) |

| MHC Restriction | H-2Kb (Murine MHC Class I) peptides.deanaspec.comabmole.com |

| Cellular Response | Induces CD8+ Cytotoxic T-Lymphocyte (CTL) activation genaxxon.cominvivogen.com |

Historical Context of OVA Peptide(257-264) in T-cell Immunology

The use of OVA Peptide(257-264) as a model epitope has a rich history dating back to the early 1990s, a period of seminal discoveries in antigen presentation. Research from that time established that peptides processed from within the cell are presented by MHC class I molecules. A pivotal 1991 study accurately predicted the SIINFEKL sequence as a natural T-cell epitope by analyzing the specific peptide-binding motif of the H-2Kb molecule. invivogen.com

Subsequent studies in 1992 and 1993 solidified the role of SIINFEKL as a minimal, fully active peptide capable of inducing a primary in-vivo CD8+ T-cell response when presented by H-2Kb. invivogen.comnih.gov Researchers demonstrated that T-cells could recognize this specific 8-amino acid sequence, confirming its status as a key T-cell determinant. nih.gov These foundational studies were instrumental in shaping the modern understanding of how T-cells recognize antigens. They established the OVA-SIINFEKL-H-2Kb system as a reliable and highly specific model, which has since been used in countless studies to investigate T-cell tolerance, memory, activation requirements, and the efficacy of vaccine adjuvants. sb-peptide.comjci.org

Propiedades

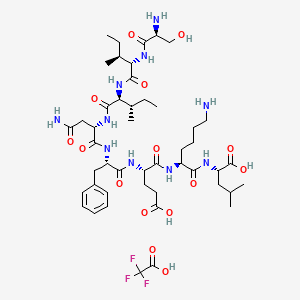

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUCWCULSHVYBQ-VPZPQSBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75F3N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Antigen Processing and Presentation

MHC Class I (H-2Kb) Binding and Stabilization

The interaction between OVA Peptide(257-264) and the H-2Kb molecule is a pivotal event in the adaptive immune response. This binding is characterized by a high degree of specificity and affinity, ensuring the stable presentation of the peptide on the cell surface for recognition by T cells.

Peptide-MHC Complex Formation

The formation of the peptide-MHC complex, specifically the SIINFEKL/H-2Kb complex, is a structurally well-defined process. aai.orgbiolegend.com The octameric SIINFEKL peptide fits into the peptide-binding groove of the H-2Kb heavy chain. aai.orgplos.org This groove is comprised of the α1 and α2 domains of the heavy chain and is associated with the light chain, β2-microglobulin (β2m), to form the stable ternary complex. plos.orgacrobiosystems.com The binding is stabilized by a network of hydrogen bonds between the peptide's termini and conserved residues within the binding groove, as well as interactions between the side chains of the peptide's anchor residues and specific pockets within the groove. plos.org The monoclonal antibody 25-D1.16 is a valuable tool in studying this complex, as it specifically recognizes the SIINFEKL peptide when it is bound to H-2Kb and not the unbound H-2Kb or H-2Kb bound to an irrelevant peptide. biolegend.comnih.govox.ac.uk

Thermodynamics and Kinetics of Binding Affinity

Table 1: Kinetic and Thermodynamic Parameters of Peptide Binding to H-2Kb

| Peptide | k_on (M⁻¹h⁻¹) | k_off (h⁻¹) | K_D (nM) | Reference |

|---|---|---|---|---|

| SIINFEKL | 1.627 x 10⁷ | 0.0495 | ~3 | pnas.org |

Endogenous Antigen Processing Pathways

The generation of the SIINFEKL epitope from the full-length ovalbumin protein is a multi-step process that primarily occurs within the cytosol of antigen-presenting cells (APCs). This pathway ensures that peptides derived from intracellular proteins are loaded onto MHC class I molecules for surveillance by CD8+ T cells.

Role of the Proteasome in Epitope Generation

The proteasome, a large multi-catalytic protease complex in the cytosol, is central to the generation of most MHC class I-presented peptides. embopress.org It degrades proteins, including ovalbumin, into smaller peptide fragments. embopress.orgrupress.org Studies have shown that the proteasome is responsible for making the precise cleavage at the C-terminus of the SIINFEKL epitope. nih.govpnas.org However, the proteasome often generates peptides that are extended at the N-terminus. embopress.orgresearchgate.net Research indicates that while 26S and 20S proteasomes do produce the exact SIINFEKL peptide, they more frequently produce N-terminally extended versions. embopress.org The efficiency of generating either the precise epitope or its N-extended precursors from a degraded ovalbumin molecule is relatively low. embopress.org Interestingly, immunoproteasomes, a specialized form of the proteasome induced by interferon-γ, are more efficient at producing certain N-extended precursors of SIINFEKL, which can then be trimmed by aminopeptidases to the final epitope. embopress.org The generation of the SIINFEKL epitope from modified ovalbumin has been shown to be a ubiquitin-dependent process. nih.gov

Table 2: Efficiency of SIINFEKL and N-extended Precursor Generation by Proteasomes

| Proteasome Type | Direct SIINFEKL Production (% of degraded Ova) | N-extended Precursor Production (% of degraded Ova) | Reference |

|---|---|---|---|

| 26S Proteasome | ~0.8% | ~2.8% (3.5 times more often than direct) | embopress.orgresearchgate.net |

| 20S Proteasome | ~1.3% | ~4.5% (3.5-fold greater than direct) | embopress.org |

| 26S Immunoproteasome | ~2% | ~9% | researchgate.net |

Transporter Associated with Antigen Processing (TAP) Dependence and Independence

Once generated in the cytosol, peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). embopress.orgaai.org In the ER, these peptides can be loaded onto nascent MHC class I molecules. The presentation of the SIINFEKL epitope derived from full-length ovalbumin is largely dependent on a functional TAP transporter. medchemexpress.comabmole.com However, the context in which the epitope is expressed can influence the degree of TAP dependence. medchemexpress.comabmole.com For instance, when the SIINFEKL epitope is contained within certain bacterial fusion proteins, its presentation can be largely TAP-independent. medchemexpress.comabmole.com In vivo studies have also revealed that while the presentation of the minimal SIINFEKL determinant in vitro is strictly TAP-dependent, it can be presented in a TAP-independent manner in vivo, suggesting the existence of alternative processing pathways. aai.org Furthermore, the presentation of cytoplasmic versus secreted forms of the antigen can exhibit different levels of TAP dependence. nih.gov

Influence of Protein Context on Processing Efficiency

The efficiency with which the SIINFEKL epitope is generated and presented is significantly influenced by its context within the parent protein. medchemexpress.com The surrounding amino acid sequences can affect proteasomal cleavage and the stability of the resulting peptides. Studies have shown that the efficiency of generating a K_b-SIINFEKL complex can vary dramatically depending on whether the protein is synthesized from cellular or viral mRNA, with cellularly synthesized proteins being processed much more efficiently. nih.gov The location of the epitope within the protein, whether it is part of a rapidly degraded protein (defective ribosomal product or DRiP) or a stable, long-lived protein, also impacts its processing and presentation. aai.orgpnas.org For example, a study found that the generation of K_b-SIINFEKL complexes from a folded protein was remarkably efficient, at about 2%. nih.gov Furthermore, N-terminal extensions to the minimal SIINFEKL peptide can surprisingly increase the efficiency of cross-presentation in a TAP-dependent manner. aai.org The introduction of the SIINFEKL sequence into another protein, such as the IE1B protein, has been shown to allow for its efficient processing and presentation. researchgate.net

Generation of Cryptic and Altered Peptide Ligands (APLs)

While SIINFEKL is the immunodominant epitope from ovalbumin presented by H-2Kb, the processing of a protein can also generate other peptide ligands.

Cryptic peptides are peptides that are not typically presented by MHC molecules in sufficient quantities to elicit a T-cell response during a natural infection or immunization. However, under certain conditions, such as high antigen concentrations or in different APC types, these peptides can be generated and presented. The existence of cryptic epitopes within ovalbumin has been explored, suggesting that the repertoire of presented peptides can be broader than initially thought. mun.ca

Altered Peptide Ligands (APLs) are peptides that have been modified from the original sequence, for example, through post-translational modifications (PTMs). acs.org These modifications can occur naturally within the cell or can be introduced synthetically. PTMs such as phosphorylation, acetylation, or citrullination can significantly impact a peptide's ability to bind to the MHC molecule and to be recognized by the T-cell receptor (TCR). acs.orgbiorxiv.org For instance, N-terminal acetylation of a peptide can affect its interaction with the MHC binding groove. biorxiv.org The study of APLs derived from ovalbumin provides insights into how subtle changes in a peptide's structure can modulate the immune response, potentially leading to the development of novel immunotherapies. nih.gov

Cd8+ T-lymphocyte Activation and Differentiation

T-Cell Receptor (TCR) Recognition of OVA Peptide(257-264)/MHC-I Complexes

The initial and most critical step in CD8+ T-cell activation is the specific recognition of the peptide/MHC-I complex by the T-cell receptor (TCR). aai.org This interaction is characterized by a high degree of specificity and sensitivity, enabling T-cells to distinguish between foreign and self-peptides. aai.orgpnas.org

A widely utilized tool in immunology to study the response to OVA peptide(257-264) is the OT-I mouse model. These mice are transgenic for a TCR that specifically recognizes the SIINFEKL peptide presented by the H-2Kb MHC class I molecule. jax.org This results in a large population of CD8+ T-cells that are monospecific for this particular epitope, making them an invaluable resource for studying antigen-specific T-cell responses. jax.org The specificity of this interaction is so precise that the 25-D1.16 monoclonal antibody can distinguish between H-2Kb bound to SIINFEKL and unbound H-2Kb or H-2Kb bound to an irrelevant peptide. thermofisher.combioxcell.com Studies have shown that the glutamic acid residue at position 262 of the OVA peptide is a crucial contact point for the TCR. nih.gov

The affinity of the binding between the peptide and the MHC molecule, as well as the affinity of the TCR for the peptide-MHC complex, plays a significant role in determining the outcome of the T-cell response. nih.govmdpi.com The native SIINFEKL peptide exhibits a strong binding affinity for H-2Kb. jpt.com Research has demonstrated that this high affinity is correlated with the induction of a Type 1 cytokine response, characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov

Conversely, altered OVA peptides with lower binding affinities for H-2Kb have been shown to induce a different cytokine profile in responding CD8+ T-cells, including the production of IL-5 and IL-10 in addition to IFN-γ. nih.gov This suggests that the strength of the initial peptide-MHC interaction can directly influence the functional phenotype of the activated T-cell. nih.gov Furthermore, the affinity of the TCR for the peptide/MHC complex influences the efficiency of negative selection in the thymus and the ability to prime an autoimmune response. pnas.orgaai.org High-affinity interactions can lead to the induction of a CD4-CD8- B220+ phenotype, while lower-affinity interactions tend to promote the expansion of mature CD4+ or CD8+ T-cells. aai.org

Table 1: Effect of Peptide-MHC Binding Affinity on T-Cell Cytokine Production

| Peptide | MHC Binding Affinity | Resulting Cytokine Profile |

|---|---|---|

| OVA(257-264) (SIINFEKL) | High | IFN-γ, TNF-α nih.gov |

| Altered OVA peptides | Low | IL-5, IL-10, IFN-γ nih.gov |

| INS A-chain(12-21) | Low | IL-5, IL-10, low IL-4 and IFN-γ nih.gov |

| Altered INS peptides | High | IFN-γ nih.gov |

Specificity of OT-I T Cells

Downstream Signaling Pathways in T-Cell Activation

The binding of the TCR to the SIINFEKL/H-2Kb complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation. nih.govnih.gov

Upon TCR engagement, one of the earliest events is the activation of Src family kinases, such as Lck, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. nih.govlife-science-alliance.org This phosphorylation creates docking sites for another key tyrosine kinase, ZAP-70. nih.govlife-science-alliance.org The recruitment and subsequent activation of ZAP-70 are critical for propagating the signal downstream. life-science-alliance.org Studies have shown that stimulation of OT-I T-cells with SIINFEKL-loaded MHC class I tetramers leads to the rapid hyperphosphorylation of the CD3ζ chain. nih.govpnas.org These early phosphorylation events are crucial for the initiation of the signaling cascade that ultimately leads to T-cell activation. nih.govnih.gov

Full activation of a naive T-cell requires not only the primary signal from the TCR but also a second, co-stimulatory signal. aacrjournals.orgtandfonline.com The CD8 co-receptor plays a crucial role by binding to the MHC class I molecule, stabilizing the TCR-pMHC interaction. jax.orgpnas.org The response of OT-I T-cells to SIINFEKL is strongly dependent on this CD8 interaction. pnas.org

In addition to the co-receptor, co-stimulatory molecules on the surface of antigen-presenting cells (APCs), such as B7-1 (CD80), ICAM-1 (CD54), and LFA-3 (CD48 in mice), provide the necessary second signal for T-cell activation, proliferation, and cytokine production. aacrjournals.org The engagement of their respective ligands on the T-cell (CD28 for B7-1, LFA-1 for ICAM-1, and CD2 for LFA-3) is essential for a robust immune response. aacrjournals.orgembopress.org Studies have demonstrated that providing multiple co-stimulatory signals can synergistically amplify T-cell activation, leading to enhanced proliferation and cytokine secretion. aacrjournals.orgtandfonline.com The absence of these co-stimulatory signals can lead to a state of T-cell anergy or tolerance. embopress.orgacir.org

Early Tyrosine Phosphorylation Events

Cytokine Production Profiles

The profile of cytokines produced by activated CD8+ T-cells determines their effector function. Stimulation of OT-I CD8+ T-cells with the SIINFEKL peptide typically results in the production of IFN-γ. pnas.orgaai.orgresearchgate.netresearchgate.net The amount of IFN-γ produced can be influenced by the context of the stimulation, including the presence of an inflammatory milieu. aai.org For instance, OT-I T-cells primed in the presence of both OVA and an inflammatory stimulus (like Listeria monocytogenes or LCMV) show enhanced IFN-γ production upon restimulation with the SIINFEKL peptide. aai.org

As mentioned previously, the affinity of the peptide for the MHC molecule can also dictate the cytokine profile. High-affinity interactions with SIINFEKL lead to a classic Type 1 response with IFN-γ and TNF-α, while lower-affinity peptides can induce a broader range of cytokines, including IL-5 and IL-10. nih.gov Furthermore, the presence of certain regulatory molecules can modulate cytokine production. For example, dendritic cells silenced for Allograft Inflammatory Factor-1 (AIF1) can expand a population of IL-10-producing regulatory CD8+ T-cells when pulsed with SIINFEKL peptide. nih.gov

Induction of IFN-γ and Other Type 1 Cytokines

A hallmark of the CD8+ T-cell response to OVA Peptide (257-264) is the robust production of Type 1 cytokines, primarily Interferon-gamma (IFN-γ). jci.orgsb-peptide.com Upon stimulation with the SIINFEKL peptide, CD8+ T-cells significantly increase their secretion of IFN-γ. jci.orgasm.org This cytokine is crucial for antiviral and antitumor immunity. In addition to IFN-γ, other Type 1 cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are also produced by these activated CTLs. nih.gov The quantification of IFN-γ-releasing effector cells is a standard method used to measure the peptide-specific immune response. sb-peptide.comsb-peptide.com

Table 1: Research Findings on Cytokine Induction by OVA Peptide (257-264)

| Cytokine | Observation | Research Context | Reference(s) |

| IFN-γ | Consistently elicited from CD44hiCD8+ T cells upon stimulation. | Immunization of mice with the peptide or whole ovalbumin protein. | jci.org |

| IFN-γ | Used to quantify peptide epitope specificity in ELISPOT assays. | In vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs). | sb-peptide.comsb-peptide.com |

| TNF-α | Produced by OVA-CTLs along with IFN-γ. | Priming of mice with the peptide in complete Freund's adjuvant. | nih.gov |

| IFN-γ | Expression is upregulated during primary CD8+ T cell activation. | In vitro and in vivo studies showing IFN-γ counteracts IL-4-mediated CD8 downregulation. | nih.gov |

| IFN-γ | Intracellular staining is used to detect activated CD8+ T cells. | Analysis of splenocytes after in vivo immunization and in vitro restimulation. | asm.org |

Modulation of Cytokine Secretion by Peptide Affinity

The affinity of the peptide for the MHC molecule plays a significant role in determining the nature of the resulting T-cell response. Research has demonstrated that the high binding affinity of the native OVA (257-264) peptide for H-2Kb is associated with the induction of a classic Type 1 cytokine profile (IFN-γ and TNF-α). nih.gov

Conversely, when the peptide's anchor residues are altered to lower its binding affinity for H-2Kb, the responding CD8+ T-cells exhibit a different cytokine profile. These lower-affinity peptides can induce the production of Interleukin-5 (IL-5) and Interleukin-10 (IL-10), in addition to IFN-γ. nih.gov This suggests that the strength of the peptide-MHC interaction can directly influence the functional phenotype of the activated CD8+ T-cells. nih.gov Similarly, stimulating T-cells from OT-I transgenic mice (which have a T-cell receptor specific for OVA (257-264)) with altered peptide ligands (APLs) that have reduced MHC or TCR affinity leads to a reduction in Th1 cytokine production (Interleukin-2, TNF-α, and IFN-γ). aacrjournals.org

Table 2: Effect of Peptide-MHC Binding Affinity on Cytokine Profile

| Peptide Type | Binding Affinity for H-2Kb | Induced Cytokines | T-Cell Phenotype | Reference(s) |

| Native OVA (257-264) | High | IFN-γ, TNF-α | Type 1 | nih.gov |

| Altered OVA Peptides | Low | IFN-γ, IL-5, IL-10 | Mixed / Type 2 | nih.gov |

| Altered Peptide Ligands | Decreased | Reduced IL-2, TNF-α, IFN-γ | Reduced Th1 Activation | aacrjournals.org |

T-Cell Proliferation and Expansion Dynamics

Immunization with OVA Peptide (257-264) leads to the proliferation and clonal expansion of antigen-specific CD8+ T-cells. ashpublications.orgnih.gov The dynamics of this expansion have been tracked in vivo, showing a peak in the number of specific T-cells followed by a contraction phase, which establishes a stable memory population. For instance, following intravenous immunization with the peptide and an adjuvant, the percentage of OVA-specific CD8+ T-cells in the spleen peaks around day 7 and then gradually declines. ashpublications.org Even very low doses of the peptide can be effective in activating T-cells, especially with advanced delivery methods. frontiersin.org

Table 3: In Vivo Expansion of OVA (257-264)-Specific CD8+ T-Cells

| Time Post-Immunization | % of OVATetr+ CD8+ T-Cells in Spleen (Mean) | Experimental Condition | Reference(s) |

| Day 4 | ~1.5% | Immunization with peptide + poly(I:C) adjuvant. | ashpublications.org |

| Day 7 | ~3.5% | Immunization with peptide + poly(I:C) adjuvant. | ashpublications.org |

| Day 15 | ~1.0% | Immunization with peptide + poly(I:C) adjuvant. | ashpublications.org |

| Day 30 | ~0.5% | Immunization with peptide + poly(I:C) adjuvant. | ashpublications.org |

| Day 6 | 1.58% | Immunization with OVA-pulsed dendritic cells. | nih.gov |

Role of CD4+ T-Cell Help in CD8+ T-Cell Priming and Cross-Priming

The requirement for CD4+ T-cell "help" in the priming of OVA (257-264)-specific CD8+ T-cells is context-dependent. When CD8+ T-cells are primed via cross-presentation of the whole ovalbumin protein by antigen-presenting cells (APCs), cognate help from CD4+ T-cells is essential for generating a robust CTL response. nih.govrupress.org This help is often required for the generation of functional CD8+ T-cell memory, ensuring a potent recall response upon secondary antigen encounter. pnas.org

However, this requirement can be bypassed under certain conditions. For example, direct immunization with the OVA (257-264) peptide itself, particularly when emulsified in a strong adjuvant like Complete Freund's Adjuvant (CFA) or when co-administered with a Toll-like receptor 3 (TLR3) ligand, can prime CD8+ T-cells effectively in the absence of CD4+ T-cell help. ashpublications.orgrupress.orgoup.com This indicates that strong inflammatory signals can sometimes substitute for the "licensing" signals that APCs typically receive from helper T-cells. ashpublications.org

Table 4: Requirement of CD4+ T-Cell Help for Priming OVA (257-264) Response

| Priming Method | CD4+ Help Required? | Observation | Reference(s) |

| Cross-priming with OVA-loaded cells | Yes | Failure to generate CTLs in CD4-depleted mice. | nih.govrupress.org |

| Peptide in CFA | No | OVA-specific CTLs are induced in the absence of CD4+ T-cell help. | rupress.org |

| OVA in ISCOMS | No | Priming of proliferative and IFN-γ-secreting CD8+ T-cells occurs in MHC class II-deficient mice. | oup.com |

| Peptide with TLR3 Ligand Adjuvant | No | Induction of long-lasting memory CD8+ T-cells in the absence of CD4+ T-cell help. | ashpublications.org |

| Influenza Virus expressing OVA | No (Primary), Yes (Memory) | Primary expansion is CD4-independent, but optimal memory generation requires CD4+ help at the time of priming. | pnas.org |

T-Cell Cross-Reactivity and Specificity

T-cell specificity is defined by the ability of a T-cell receptor (TCR) to recognize a specific peptide-MHC complex. The TCR of OT-I CD8+ T-cells is highly specific for the SIINFEKL peptide presented by H-2Kb. asm.org However, the phenomenon of cross-reactivity, where a single TCR recognizes different but structurally similar peptides, is also observed.

A clear example is the cross-reactivity between OVA (257-264) and its N-terminally extended variant, peptide (256-264). CD8+ T-cells primed with either peptide can recognize both, indicating they are not immunologically distinct. jci.orgnih.gov More surprisingly, cross-reactivity has been identified between the SIINFEKL peptide and unrelated peptides derived from the proteome of Brucella species. sb-peptide.comsb-peptide.com This finding highlights that TCRs nominally specific for one antigen can be activated by peptides from infectious pathogens, a process known as microbial mimicry. sb-peptide.comsb-peptide.com This underscores the complexity of T-cell recognition and has implications for both immunity and autoimmunity. sb-peptide.com

Table 5: Examples of T-Cell Cross-Reactivity with OVA Peptide (257-264)

| Cross-Reactive Peptide | Origin | Observation | Implication | Reference(s) |

| OVA Peptide (256-264) | Ovalbumin (N-terminal extension) | CD8+ T-cells immunized with one peptide recognize both. | Peptides are not immunologically distinct. | jci.orgnih.gov |

| Various Brucella peptides | Brucella proteome | OT-I T-cells (SIINFEKL-specific) are activated by Brucella-infected target cells. | Potential for microbial mimicry and escape from immune surveillance. | sb-peptide.comsb-peptide.com |

Methodologies and Experimental Models Utilizing Ova Peptide 257-264 Tfa

In Vitro Immunological Assays

Enzyme-Linked ImmunoSpot (ELISPOT) Assays for Cytokine Detection

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of OVA Peptide(257-264), this assay is frequently employed to measure the number of antigen-specific T cells that release cytokines, most notably interferon-gamma (IFN-γ), upon stimulation. sb-peptide.comsb-peptide.com

In a typical ELISPOT experiment, splenocytes or peripheral blood mononuclear cells (PBMCs) are cultured in plates coated with an anti-cytokine antibody. sb-peptide.comnih.gov The cells are then stimulated with OVA Peptide(257-264). plos.org T cells recognizing the peptide presented by antigen-presenting cells (APCs) become activated and secrete cytokines. These cytokines are captured by the antibodies on the plate surface in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a second, biotinylated anti-cytokine antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. These spots are then counted to determine the number of antigen-specific, cytokine-producing cells.

Research has shown that splenocytes harvested from immunized mice and re-stimulated ex vivo with OVA peptide(257-264) in an IFN-γ ELISPOT assay can indicate the cross-priming and boosting of anti-OVA cytotoxic CD8+ T cells. plos.org For instance, in one study, splenocytes were co-cultured with either whole OVA protein or OVA peptide(257-264), and the number of IFN-γ secreting cells was measured after 36 hours. plos.org

| Stimulant | Purpose | Outcome Measured | Reference |

| OVA Peptide(257-264) | To quantify peptide epitope specificity | Number of IFN-γ releasing effector cells | sb-peptide.comsb-peptide.com |

| Whole Ovalbumin | To assess cross-priming | Number of IFN-γ secreting cells | plos.org |

| PMA/ionomycin | Positive control | General T-cell activation and cytokine secretion | plos.org |

Intracellular Cytokine Staining (ICS)

Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokines. This method is instrumental in characterizing the phenotype and function of antigen-specific T cells.

The process involves stimulating a single-cell suspension of splenocytes or other immune cells with OVA Peptide(257-264) for several hours. thno.orgnih.gov A protein transport inhibitor, such as Brefeldin A, is included to cause the accumulation of cytokines within the cell. nih.gov Following stimulation, the cells are stained for surface markers like CD3 and CD8 to identify T-cell populations. thno.org Subsequently, the cells are fixed and permeabilized to allow for the entry of fluorescently labeled antibodies specific for intracellular cytokines like IFN-γ and tumor necrosis factor-alpha (TNF-α). nih.gov

This technique has been used to demonstrate that in vivo treatment with chloroquine can improve the cross-presentation capacity of dendritic cells (DCs), leading to a higher proportion of CD8+ T cells producing IFN-γ after stimulation with OVA peptide. nih.gov In another study, ICS was used to show that a peptide vaccine targeting Clec9a on dendritic cells could induce robust antitumor immune responses, as evidenced by increased IFN-γ and perforin production in CD8+ T cells from the spleen and draining lymph nodes after re-stimulation with OVA peptide(257-264). thno.org

| Cell Type | Stimulant | Cytokines Measured | Key Finding | Reference |

| Splenocytes, dLN cells | OVA Peptide(257-264) (10 µg/mL) | IFN-γ, Perforin | Vaccine-induced activation of cytotoxic CD8+ T cells. | thno.org |

| Splenocytes, MLN cells | OVA Peptide(257-264) (10 µM) | IFN-γ | Chloroquine enhances cross-presentation by DCs. | nih.gov |

| Splenocytes | LLO190-201 and OVA257-264 peptides | TNF, IFN-γ | Tracking antigen-specific CD4 and CD8 T-cell responses. | asm.org |

Cytotoxicity Assays (e.g., Chromium Release)

Cytotoxicity assays are performed to measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific antigen. The chromium-51 (⁵¹Cr) release assay is a classic method for this purpose.

In this assay, target cells, such as EL-4 cells, are labeled with radioactive ⁵¹Cr and pulsed with OVA Peptide(257-264). plos.orgnih.govnih.gov These peptide-pulsed target cells are then incubated with effector T cells (CTLs) obtained from immunized animals. plos.orgashpublications.org If the CTLs recognize the OVA peptide presented on the target cells, they will induce lysis, releasing the ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is then measured and is directly proportional to the level of specific cell lysis. ashpublications.org

This method has been used to demonstrate that CTLs generated in vivo can specifically lyse target cells pulsed with OVA peptide(257-264). nih.gov Research has also employed this assay to show that dendritic cells can present the OVA peptide from soluble ovalbumin within 30 minutes of incubation, leading to lysis by an OVA-specific CTL clone. ashpublications.org Furthermore, it was found that sorted tetramer-bound CTLs exhibited no significant cytotoxicity in a standard 4-hour ⁵¹Cr release assay, highlighting potential functional alterations induced by tetramer staining. nih.gov

T-Cell Proliferation Assays (e.g., CFSE Dilution)

T-cell proliferation assays are used to measure the expansion of T cells in response to antigenic stimulation. The carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a widely used flow cytometry-based method for this purpose.

In this assay, T cells are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins. When the cells divide, the CFSE is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. jmb.or.kr By analyzing the CFSE fluorescence of the T-cell population after a period of culture with antigen-presenting cells pulsed with OVA Peptide(257-264), the extent of proliferation can be determined. jmb.or.krresearchgate.net

This technique has been utilized to show that dendritic cells infected with Bacillus subtilis strains producing listeriolysin O and ovalbumin can stimulate the proliferation of OT-I CD8+ T cells, which have a transgenic T-cell receptor (TCR) specific for OVA(257-264). jmb.or.kr Similarly, it has been used to assess the ability of lymphatic endothelial cells to cross-prime OT-I CD8+ T cells. aai.org In vivo cytotoxicity can also be assessed using CFSE-labeled target cells, where the disappearance of peptide-pulsed, CFSE-high cells indicates killing by effector T cells. nih.govashpublications.org

| Cell Type | Stimulation Method | Outcome Measured | Key Finding | Reference |

| OT-I CD8+ T cells | Co-culture with Bacillus-infected DCs | CFSE dilution | DCs infected with LLO-OVA B. subtilis activate CD8+ T cells. | jmb.or.kr |

| OT-I CD8+ T cells | Co-culture with iLECs | CFSE dilution (Division Index) | Lymphatic endothelial cells can cross-prime CD8+ T cells. | aai.org |

| Splenocytes (in vivo) | Injection of CFSE-labeled, peptide-pulsed cells | Disappearance of CFSE-high population | In vivo killing by antigen-specific CTLs. | nih.govashpublications.org |

MHC Tetramer/Dextramer Loading for T-Cell Staining and TCR Binding Studies

Major Histocompatibility Complex (MHC) tetramers and dextramers are reagents used for the direct visualization and quantification of antigen-specific T cells by flow cytometry. jpt.comtandfonline.com These reagents consist of four (tetramer) or more (dextramer) MHC molecules, each loaded with a specific peptide like OVA(257-264), and conjugated to a fluorescent molecule. tandfonline.com

The multivalent nature of these reagents allows for stable binding to T-cell receptors (TCRs) with the corresponding specificity, enabling the enumeration and phenotyping of rare antigen-specific T-cell populations directly ex vivo or after in vitro culture. plos.orgtandfonline.com These tools are crucial for tracking the magnitude and characteristics of T-cell responses during infection or after vaccination. nih.gov For example, PE-conjugated SIINFEKL/Kᵇ tetramers have been used to identify and quantify OVA-specific CD8+ T cells in mice. nih.gov

Dextramers, with their higher valency, are reported to improve sensitivity for detecting low-avidity T cells. tandfonline.com These reagents are also used in TCR binding studies to investigate the affinity and kinetics of the interaction between the TCR and the peptide-MHC complex. nih.gov

Use in Phosphotyrosine Proteomics for Signaling Analysis

Phosphotyrosine proteomics is a specialized area of proteomics that focuses on the identification and quantification of tyrosine phosphorylation sites on proteins. This is particularly relevant to T-cell activation, as TCR signaling is heavily dependent on a cascade of tyrosine phosphorylation events.

In this context, OVA Peptide(257-264) presented on MHC molecules serves as a specific, physiological trigger for TCR signaling in model systems like the OT-1 TCR. nih.gov By stimulating T cells with OVA peptide-MHC complexes and then analyzing the resulting changes in the phosphotyrosine proteome, researchers can gain detailed insights into the signaling pathways that are activated. nih.govnih.gov This approach allows for a comparison between antigen-specific activation and other methods of T-cell stimulation, such as with antibodies.

One study used this methodology to compare the signaling pathways triggered by anti-TCR antibodies versus the OVA pMHC tetramer in OT-1 T cells. nih.gov The findings provided a framework for understanding the nuances of T-cell receptor signaling initiated by different activators. nih.gov

In Vivo Murine Models

The use of in vivo murine models has been instrumental in elucidating the dynamics of T-cell responses to the OVA peptide(257-264). These models allow for the study of immune cell activation, proliferation, differentiation, and memory formation in a whole-organism context.

OT-I Transgenic Mouse Models for Antigen-Specific Responses

A cornerstone of research involving OVA peptide(257-264) is the OT-I transgenic mouse model. These mice are genetically engineered to express a T-cell receptor (TCR) that is specific for the OVA(257-264) peptide presented by the H-2Kb MHC class I molecule. jax.org This results in a high frequency of CD8+ T cells that are all directed against this single epitope. jax.org

The primary advantage of the OT-I model is the ability to track a large, homogenous population of antigen-specific CD8+ T cells. This allows for detailed analysis of T-cell activation, expansion, contraction, and the formation of memory cells following immunization or infection with ovalbumin or the OVA peptide itself. jax.orgaai.org These mice are frequently used to investigate fundamental aspects of CD8+ T-cell biology, including positive selection in the thymus and the requirements for T-cell activation and tolerance. jax.org

| Model | Description | Key Application |

| OT-I Transgenic Mice | Express a transgenic T-cell receptor specific for OVA(257-264) presented on H-2Kb. jax.org | Studying the dynamics of an antigen-specific CD8+ T-cell response, including activation, proliferation, and memory formation. jax.orgaai.org |

| K14-sOVA/OT-I Double-Transgenic Mice | Express soluble ovalbumin (sOVA) in the skin and possess OT-I T cells. nih.gov | Investigating mechanisms of tissue-specific autoimmune reactions mediated by CD8+ T cells. nih.gov |

A double-transgenic model crossing OT-I mice with mice expressing soluble ovalbumin in the skin (K14-sOVA) has been developed to study CD8-mediated autoimmune reactions. nih.gov These mice develop an inflammatory infiltrate of OT-I cells in the ear skin, providing a model to test potential therapies for autoimmune diseases. nih.gov

Adoptive Transfer Experiments

Adoptive transfer experiments are a powerful technique used in conjunction with OT-I mice. In this setup, CD8+ T cells from OT-I mice are isolated and transferred into recipient mice, which can be wild-type or other genetically modified strains. aai.orgtaconic.comaacrjournals.org This allows researchers to study the behavior of a defined population of antigen-specific T cells in a new host environment.

These experiments are crucial for understanding T-cell trafficking, the role of different antigen-presenting cells in T-cell activation, and the efficacy of immunotherapies. nih.govplos.org For instance, OT-I cells can be labeled with fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) before transfer to track their proliferation in vivo upon encountering the OVA peptide. researchgate.net Adoptive transfer has been used to demonstrate that dendritic cells from aged mice are less efficient at stimulating OVA-specific T cells and that this defect contributes to an impaired anti-tumor immune response. nih.gov

Immunization Strategies for CTL Induction (e.g., peptide emulsified in adjuvants)

To elicit a robust cytotoxic T lymphocyte (CTL) response, the OVA peptide(257-264) is often administered with an adjuvant. Adjuvants are substances that enhance the immunogenicity of an antigen. Common strategies include emulsifying the peptide in Incomplete Freund's Adjuvant (IFA) or combining it with Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides (CpG) or polyinosinic:polycytidylic acid (poly(I:C)). aacrjournals.orgaai.orgnih.gov

Research has shown that the choice of adjuvant and the form of the peptide (minimal epitope vs. longer peptide) can significantly impact the quality and duration of the CTL response. aai.org For example, while immunization with the minimal OVA(257-264) peptide in IFA can induce a transient CTL response, it may lead to functional impairment of the T cells over time. aai.org In contrast, combining the peptide with adjuvants like CpG and an anti-CD40 antibody can induce potent and long-lasting anti-tumor T-cell responses. nih.gov Transcutaneous immunization, where the peptide is applied to the skin with an adjuvant like imiquimod, has also been shown to generate strong systemic CTL responses. nih.gov

| Immunization Strategy | Adjuvant/Vehicle | Outcome |

| Peptide in IFA | Incomplete Freund's Adjuvant | Induces a transient CTL response that may become functionally impaired long-term. aai.org |

| Peptide with TLR agonists | CpG, Poly(I:C) | Induces strong, polarized Type I interferon responses and potent CTL induction. aacrjournals.orgnih.gov |

| Transcutaneous Immunization | Imiquimod | Generates effective systemic CTL responses and anti-tumor immunity. nih.gov |

Studies in Genetically Modified Murine Models (e.g., TAP1-/- mice)

Genetically modified mouse models, such as those lacking the Transporter associated with Antigen Processing (TAP), have been pivotal in understanding how the OVA peptide(257-264) is processed and presented on MHC class I molecules. The TAP complex is essential for transporting peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules.

Studies using TAP1-deficient (TAP1-/-) mice have revealed that while the conventional pathway of presenting endogenous antigens is impaired, there are alternative, TAP-independent pathways. nih.govnih.gov Research has shown that peritoneal macrophages from TAP1-/- mice can still present the OVA(257-264) epitope, although less efficiently than wild-type macrophages, particularly when the epitope is part of a full-length protein. nih.govmedchemexpress.com This suggests that the protein context of the epitope influences the extent of TAP-independent processing. nih.govmolnova.com These models have been critical in dissecting the cellular compartments and molecular machinery involved in different antigen presentation pathways. nih.gov

Antigen-Presenting Cell (APC) Systems

The interaction between the OVA peptide(257-264) and antigen-presenting cells (APCs) is a critical step in initiating a CD8+ T-cell response. Dendritic cells (DCs) are the most potent APCs for priming naive T cells.

Dendritic Cell (DC) Stimulation and Maturation

Bone marrow-derived dendritic cells (BMDCs) are frequently used in in vitro studies to examine the effects of the OVA peptide(257-264). When DCs are pulsed with the peptide, they can effectively present it on their MHC class I molecules and stimulate OT-I T cells. frontiersin.orgnih.gov

The maturation state of the DC significantly influences the outcome of the T-cell response. DC maturation can be induced by various stimuli, including lipopolysaccharide (LPS), a TLR4 agonist. frontiersin.org Mature DCs upregulate costimulatory molecules and produce cytokines that are essential for robust T-cell activation and differentiation. nih.gov Studies have shown that DC maturation enhances the presentation of the OVA peptide and subsequent CD8+ T-cell proliferation. nih.gov Furthermore, technologies like photochemical internalization (PCI) have been shown to dramatically increase the presentation of the OVA peptide on MHC class I by DCs, leading to a much more efficient activation of antigen-specific CTLs compared to the peptide alone. frontiersin.org

| Experimental System | Key Findings |

| Co-culture of peptide-pulsed DCs with OT-I T cells | Demonstrates the ability of DCs to present the OVA peptide and activate naive CD8+ T cells. frontiersin.orgnih.gov |

| DC maturation with LPS | Mature DCs show enhanced capacity to stimulate OVA-specific T cells compared to immature DCs. frontiersin.orgnih.gov |

| Photochemical Internalization (PCI) of peptide | Markedly increases MHC class I presentation of the peptide and subsequent CTL activation by DCs. frontiersin.org |

Macrophage-Mediated Antigen Processing

Macrophages, as key antigen-presenting cells (APCs), are crucial in initiating immune responses. The processing of the OVA Peptide(257-264) epitope, SIINFEKL, by macrophages has been a focal point of research to understand the pathways of antigen presentation, particularly via Major Histocompatibility Complex (MHC) class I molecules.

Studies have demonstrated that macrophages can process and present exogenous antigens on MHC class I molecules through an alternative pathway that is independent of the Transporter associated with Antigen Processing (TAP). nih.govnih.gov This TAP-independent mechanism is significant for priming cytotoxic T lymphocytes (CTLs) against intracellular pathogens. The efficiency of this pathway is influenced by the context of the protein in which the OVA(257-264) epitope is located. nih.govmedchemexpress.com For instance, when the epitope is part of a full-length ovalbumin protein, its presentation is largely dependent on the TAP transporter. medchemexpress.com In contrast, when contained within certain bacterial fusion proteins, it is presented with much less dependence on TAP. medchemexpress.com

Experimental models often involve co-incubating macrophages with bacteria engineered to express the OVA epitope or with polystyrene beads coated with the peptide or its parent protein. nih.govmedchemexpress.com To dissect these presentation pathways, researchers frequently utilize macrophages from both normal C57BL/6 mice and TAP1-deficient mice, which lack a functional TAP transporter. nih.govashpublications.orgnih.gov

Furthermore, interferon-gamma (IFN-γ) activation of macrophages can induce a secretory pathway where processed peptides are released into the external environment, subsequently loading onto empty MHC class I molecules on the surface of adjacent cells. nih.gov The stability of these peptide-MHC complexes formed by secreted peptides is comparable to that of complexes formed by the direct addition of the synthetic OVA(257-264) peptide. nih.gov Advanced delivery techniques, such as photochemical internalization (PCI), have also been shown to significantly enhance the presentation of OVA(257-264) on MHC class I by macrophages, thereby boosting T cell activation. nih.govfrontiersin.org

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Co-incubation of TAP1-/- and C57BL/6 macrophages with bacteria or beads containing OVA(257-264) | Demonstrated a TAP-independent antigen presentation pathway; protein context of the epitope influences the degree of TAP-independent processing. | nih.govmedchemexpress.com |

| IFN-γ activation of macrophages in co-culture with TAP-deficient target cells | Activated macrophages secrete peptides that can load onto MHC class I molecules on other cells. | nih.gov |

| Photochemical Internalization (PCI) of OVA(257-264) in macrophages | PCI treatment markedly increased the efficiency of MHC class I presentation compared to peptide alone. | nih.govfrontiersin.org |

| Macrophages exposed to Toll-Like Receptor (TLR) ligands (e.g., LPS, CpG DNA) | TLR signaling can inhibit the alternate (TAP-independent) MHC class I antigen processing pathway. | aai.org |

Splenocyte-Based Co-Culture Systems

Splenocyte co-culture systems are a cornerstone for studying T cell responses to OVA Peptide(257-264) in vitro. These systems typically use a mixed population of cells from the spleen, which includes T cells and various APCs like dendritic cells and macrophages. nih.gov

In a common experimental setup, splenocytes harvested from mice are cultured with a specific concentration of the OVA(257-264) peptide. researchgate.netplos.org This stimulation triggers activation, proliferation, and cytokine secretion by peptide-specific T cells within the splenocyte population. The resulting immune response is quantified using several well-established assays:

ELISPOT (Enzyme-Linked Immunospot) Assay: Used to quantify the frequency of IFN-γ secreting cells, providing a measure of the number of activated effector T cells. researchgate.netsb-peptide.comjpt.com

Flow Cytometry (FACS): Employed to analyze the expression of cell surface activation markers, such as CD69, on CD8+ T cells. researchgate.netplos.org It is also used for intracellular staining of cytokines or cytotoxic molecules like granzyme B. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): Measures the concentration of cytokines such as IFN-γ, Interleukin-2 (IL-2), and IL-4 released into the culture supernatant, indicating the nature and magnitude of the T helper and cytotoxic response. researchgate.netplos.org

These co-culture systems are invaluable for assessing the adjuvant properties of novel compounds. For example, by adding a potential adjuvant like Poria cocos polysaccharide (PCP) to the culture along with the peptide, researchers can determine if the substance enhances the T cell response to the antigen. researchgate.netplos.org Similarly, these systems are used to confirm the immunogenicity of specific epitopes following immunization. CD8+ T cells isolated from mice that have rejected tumors expressing ovalbumin can be co-cultured with splenocytes pulsed with various OVA peptides to identify the precise epitopes being recognized. jci.org

| Application | Methodology | Typical Readout | Reference |

|---|---|---|---|

| Adjuvant Testing | Splenocytes are co-cultured with OVA(257-264) with and without the test adjuvant. | Increased IFN-γ spots (ELISPOT), higher cytokine levels (ELISA), enhanced CD69 expression (FACS). | researchgate.netplos.org |

| Epitope Specificity | Splenocytes from immunized mice are stimulated with the peptide. | Detection of peptide-specific IFN-γ secreting cells. | jci.org |

| T Cell Function Analysis | Splenocytes containing peptide-specific T cells are re-stimulated in vitro. | Measurement of cytokine profiles (e.g., IFN-γ, IL-2, IL-4) and cytotoxic potential (e.g., granzyme B). | plos.orgnih.gov |

Peptide Synthesis and Modification Techniques

The versatility of OVA Peptide(257-264) as a research tool is greatly enhanced by chemical synthesis and modification techniques. These approaches allow for the creation of related peptides that serve as critical controls, probes for T cell receptor interactions, and components of advanced antigen delivery systems.

Design and Application of Scrambled Peptides as Negative Controls

To ensure the specificity of an observed immune response to the SIINFEKL sequence, a "scrambled" peptide is often employed as a negative control. mayflowerbio.com This control peptide consists of the same amino acids as OVA(257-264) but in a jumbled, non-native sequence, such as FILKSINE. sb-peptide.commayflowerbio.com

The scrambled peptide has an identical amino acid composition and molecular weight to the active epitope but is not recognized by the specific T cell receptor (TCR) that binds the SIINFEKL-MHC complex. sb-peptide.com Its use is critical in T cell activation assays to validate that the observed response—be it cytokine release, proliferation, or cytotoxicity—is a direct result of specific epitope recognition and not due to non-specific effects of the peptide preparation or experimental conditions. sb-peptide.com Any response elicited by the scrambled peptide is considered background noise.

Engineering of Altered Peptide Ligands (APLs) and Extended Peptides

Modifications to the primary sequence of OVA(257-264) have yielded powerful tools for studying the nuances of T cell activation and antigen processing.

Altered Peptide Ligands (APLs): APLs are created by introducing single amino acid substitutions into the SIINFEKL sequence. nih.gov These modified peptides can still bind to the MHC molecule but interact differently with the TCR. APLs of OVA(257-264) have been instrumental in studying TCR antagonism, where the APL binds the TCR but fails to deliver a full activation signal, and in dissecting the signals required for positive selection of T cells in the thymus. nih.gov In some cases, APLs can induce a dissociated T cell response, such as cytokine production in the absence of proliferation. nih.gov Studies using recombinant bacteria expressing APLs of OVA(257-264) have shown that TCR stimulation can dictate the kinetics of CD8+ T cell contraction and migration in vivo. aai.org

Extended Peptides: Peptides containing the core SIINFEKL sequence with additional amino acids at the N- or C-terminus are used to investigate intracellular antigen processing. nih.govfrontiersin.org Unlike the minimal 8-amino-acid epitope, which can be loaded directly onto surface MHC class I molecules, these extended peptides require processing by cellular enzymes to generate the correct epitope for presentation. nih.govfrontiersin.org For example, the presentation of an N-terminally extended peptide like OVA(248-264) or a C-terminally extended peptide like OVA(257-280) demonstrates that the peptide has been successfully delivered to the cytosol and processed by the cell's antigen presentation machinery. nih.govfrontiersin.org This approach helps distinguish true intracellular processing from the passive loading of minimal epitopes. frontiersin.org

Conjugation Strategies for Antigen Delivery

To enhance its immunogenicity and target it to specific cells, OVA Peptide(257-264) is often conjugated to larger molecules or delivery systems. These strategies aim to improve the delivery of the antigen to APCs and to provide co-stimulatory signals that boost the ensuing immune response.

Applications in Advanced Immunological Research

Investigating Mechanisms of Immune Evasion (e.g., by Intracellular Pathogens)

The SIINFEKL peptide is instrumental in studying how intracellular pathogens evade the host immune system. Researchers have engineered pathogens like Listeria monocytogenes and Mycobacterium bovis (BCG) to express the OVA protein, allowing them to track the specific CD8+ T cell response to the SIINFEKL epitope. aai.org This approach has revealed the kinetics of antigen presentation during acute versus chronic infections. For instance, while Listeria monocytogenes expressing OVA (LM-OVA) induces a rapid and massive expansion of SIINFEKL-specific CD8+ T cells that peaks and then quickly subsides, BCG-OVA infection leads to a delayed and more sustained, albeit lower-level, T cell response. aai.org

Furthermore, studies using engineered Brucella species that express ovalbumin have uncovered surprising cross-reactivity, where T cells specific for SIINFEKL also react to the parental, non-engineered Brucella. sb-peptide.comnih.gov This suggests that pathogens may possess peptides that mimic host or model antigens, a potential mechanism for either triggering or evading an immune response. By providing a specific and trackable target, SIINFEKL allows researchers to dissect how the duration of infection, bacterial load, and the nature of the pathogen itself influence antigen presentation and the subsequent T cell response, thereby shedding light on the strategies pathogens employ to establish chronic infections. aai.orgsb-peptide.com

Developing Model Systems for Preclinical Immunotherapy Studies

The SIINFEKL peptide is a linchpin in the development and evaluation of novel immunotherapies, particularly in the realms of vaccine development and cancer treatment. lifetein.comcreative-diagnostics.com Its ability to elicit a robust and quantifiable CD8+ T cell response makes it an ideal model antigen. lifetein.com

Evaluation of Adjuvant Efficacy in Vaccine Research Models

In vaccine research, the primary goal of an adjuvant is to enhance the immune response to a co-administered antigen. SIINFEKL is widely used to test the efficacy of new adjuvants. lifetein.comsb-peptide.comresearchgate.net By formulating vaccines with the SIINFEKL peptide and various adjuvant candidates, researchers can directly compare the magnitude and quality of the resulting CD8+ T cell response. aacrjournals.orgnih.gov For example, studies have compared adjuvants like CpG and Poly(I:C), demonstrating their ability to induce strong type I interferon polarization early after immunization with the OVA peptide. aacrjournals.org The impact of adjuvants on T cell proliferation, cytokine production (such as IFN-γ), and the development of memory T cells can be precisely measured using SIINFEKL-specific T cells. nih.govcriver.com This allows for a standardized assessment of adjuvant potency, accelerating the development of more effective vaccine formulations. nih.gov

Studies on Anti-Tumor Immunity in Murine Cancer Models

The fight against cancer has been revolutionized by immunotherapies that harness the power of the patient's own immune system. The SIINFEKL peptide plays a critical role in preclinical studies of anti-tumor immunity, often in conjunction with murine cancer models like B16 melanoma. researchgate.netsigmaaldrich.comnih.govnih.gov In these models, tumor cells are engineered to express ovalbumin (B16-OVA), making them targets for SIINFEKL-specific CTLs. sigmaaldrich.comaacrjournals.org This system allows researchers to investigate the efficacy of various cancer immunotherapy strategies, including:

Peptide-based vaccines: Immunizing mice with SIINFEKL, often with an adjuvant, to generate a potent anti-tumor T cell response. lifetein.comnih.gov

Adoptive cell transfer: Transferring SIINFEKL-specific T cells (often from OT-I transgenic mice, which have a T-cell receptor specific for SIINFEKL) into tumor-bearing mice. criver.comnih.gov

Checkpoint inhibitors: Evaluating the synergistic effects of checkpoint blockade antibodies (e.g., anti-PD-1) with SIINFEKL-based vaccination. lifetein.com

Studies have shown that intratumoral injection of the SIINFEKL peptide can enhance the antigenicity of even ovalbumin-negative tumors, leading to tumor growth inhibition. nih.govnih.gov This effect is attributed to the loading of the synthetic peptide onto the MHC class I molecules of tumor cells, making them recognizable by CTLs. nih.gov

| Immunotherapy Strategy | Murine Model | Key Findings | References |

|---|---|---|---|

| Intratumoral Peptide Injection | RMA (OVA-negative) tumor model in C57BL/6 mice | Intratumoral injection of SIINFEKL peptide led to significant tumor growth inhibition and increased survival in both peptide vaccine and adoptive cell transfer models. | nih.gov |

| pH-Low Insertion Peptide (pHLIP) Delivery | B16-F10 melanoma and MC38 tumor models | pHLIP-SIINFEKL conjugate effectively delivered the antigen to tumor cells, leading to MHC class I presentation and engagement of OT-I T cells both in vitro and in vivo. | researchgate.netaacrjournals.org |

| Dendritic Cell (DC) Vaccines | B16.OVA melanoma model | Multi-epitope DC vaccines, using SIINFEKL peptide flanking sites for improved processing, were more potent in inhibiting tumor growth. | nih.gov |

| Adjuvant Comparison | Subcutaneous E.G7-OVA tumor model | A novel adjuvant, CR108, combined with OVA, significantly increased tumor-infiltrating CD8+ T cells and enhanced lysis of SIINFEKL-pulsed target cells compared to Alum or MF59 adjuvants. | nih.gov |

Understanding T-Cell Memory and Differentiation in Experimental Settings

A critical goal of vaccination and immunotherapy is the generation of long-lasting immunological memory. The SIINFEKL peptide, in combination with adoptive transfer of T cells from OT-I (CD8+) and OT-II (CD4+) transgenic mice, provides a powerful system for studying the mechanisms of T-cell memory and differentiation. criver.comaai.org Because a large number of T cells in these mice are specific for the ovalbumin epitopes, researchers can track their fate in vivo following immunization or infection. criver.comnih.gov

Studies have demonstrated that immunization with dendritic cells pulsed with the SIINFEKL peptide can prime long-lasting CD8+ memory T cell responses, which can persist for over a year. nih.govwiley.com This system has been crucial in showing that the establishment of CD8+ T cell memory can occur without cross-priming by host antigen-presenting cells (APCs). nih.govwiley.com Researchers can investigate the influence of various factors, such as the type of APC, the presence of CD4+ T cell help, and the inflammatory milieu, on whether naive CD8+ T cells differentiate into short-lived effector cells or long-lived memory cells. aai.org The high affinity of the OT-I T-cell receptor for the SIINFEKL-H-2Kb complex has also been exploited to study clonal dominance and the selection of high-affinity T cells during memory inflation in the context of viral infections. nih.gov

Advanced Computational Approaches in Epitope Design and Immunogenicity Prediction

The precise interaction between the SIINFEKL peptide and the H-2Kb MHC molecule has made it a benchmark for the development and validation of computational tools for immunology. plos.orgnih.govresearchgate.net These computational models aim to predict the binding affinity of peptides to MHC molecules, a critical step in identifying potential T-cell epitopes from pathogen or tumor genomes. researchgate.net

Machine-learning algorithms have been trained on datasets of H-2Kb binding and non-binding peptides, with SIINFEKL serving as a strong positive reference binder. plos.orgnih.gov By systematically dissecting the SIINFEKL sequence and analyzing the binding of the resulting fragments, researchers have been able to validate and refine these predictive models. plos.orgnih.gov These studies have demonstrated that fragments as short as the N-terminal pentapeptide (SIINF) can retain significant binding potential. plos.orgnih.gov More recently, deep learning models, such as the autoregressive transformer model TCRGenesis, have been developed using datasets of thousands of T-cell receptors known to be reactive to the SIINFEKL/H-2Kb complex. openreview.netopenreview.net These models are not only capable of predicting binding but are also being used for the in silico generation of novel, full-sequence T-cell receptors with specificity for a given epitope, which could dramatically accelerate the development of personalized T-cell therapies. openreview.netopenreview.net

| Computational Approach | Objective | Key Finding Related to SIINFEKL | References |

|---|---|---|---|

| Machine-Learning Model (SLiDER) | Predict MHC-I H-2Kb binding potential. | Validated prediction accuracy by correctly identifying significant binding of SIINFEKL and its N-terminal fragments, with the pentapeptide SIINF being the shortest binder. | plos.orgnih.gov |

| Autoregressive Transformer Model (TCRGenesis) | Generate full T-cell receptor sequences reactive to the SIINFEKL/H-2Kb complex. | The model, trained on thousands of SIINFEKL-reactive TCRs, successfully generated a repertoire of realistic and high-binding-score TCRs, demonstrating the feasibility of in silico TCR design. | openreview.netopenreview.net |

Future Directions and Open Questions

Refinement of Antigen Presentation and T-Cell Activation Models

A significant area of development is the move towards more physiologically relevant T-cell activation systems. While stimulating T-cell receptors (TCRs) with antibodies is a common laboratory technique, it does not fully replicate the antigen-specific interaction that occurs in the body. nih.govacs.org To address this, researchers are increasingly using the OT-1 TCR transgenic mouse model. The T-cells in these mice express a TCR specific for the SIINFEKL peptide presented by the H-2Kb MHC molecule. nih.govnih.gov This provides a powerful tool to study antigen-specific T-cell signaling with high fidelity. By using altered peptide ligands with varying affinities for the OT-1 TCR, scientists can dissect how the strength of the TCR-pMHC interaction influences T-cell signaling pathways and ultimate cell fate. nih.gov Quantitative phosphotyrosine proteomics applied to these models reveals that high-affinity pMHC activation triggers a signaling cascade that is largely similar to, but potentially stronger than, antibody-mediated activation. nih.govacs.org

Future investigations will likely involve more complex models that incorporate additional elements of the tumor microenvironment or infectious contexts to better understand how these factors modulate antigen presentation and T-cell activation in vivo.

Exploration of Novel Peptide Modifications for Enhanced Immunogenicity

A major challenge in developing peptide-based vaccines is the inherently low immunogenicity and poor stability of short peptides in the body. researchgate.netacs.org Consequently, a significant area of future research involves the chemical modification of OVA Peptide(257-264) to enhance its ability to provoke a robust immune response.

One promising strategy is the modification of the peptide backbone. Researchers are investigating the substitution of natural α-amino acids with homologous β-amino acid residues. researchgate.nettandfonline.com These modifications can increase resistance to enzymatic degradation. researchgate.net Studies have shown that certain β-substituted SIINFEKL analogues can activate antigen-specific CD8+ T cells, sometimes to the same level as the native peptide but with potentially beneficial changes in the T-cell phenotype, such as lower expression of exhaustion markers like PD-1. researchgate.net

Another approach is to conjugate the peptide to molecules that can improve its delivery and persistence. Cell-penetrating peptides (CPPs) are being explored as carriers to enhance the uptake of peptide antigens by dendritic cells (DCs), the most potent antigen-presenting cells (APCs). pnas.org Conjugating SIINFEKL to CPPs has been shown to increase its accumulation in lymph nodes and boost T-cell responses. pnas.org Similarly, conjugating the peptide to self-assembling moieties to create well-defined nanostructures is another strategy to improve immunogenicity. acs.org These self-assembling peptide epitopes can form nanofibers or other nanostructures that are more readily taken up by APCs. acs.orgnih.gov

Oxidative modifications are also being explored. Using technologies like cold physical plasma to induce reactive oxygen and nitrogen species (ROS/RNS) can modify the ovalbumin protein, leading to enhanced T-cell activation. nih.gov Mass spectrometry has been used to identify the specific oxidative post-translational modifications that contribute to this increased immunogenicity. nih.gov

| Modification Strategy | Example | Observed Effect on Immunogenicity | Reference |

| Backbone Modification | β-amino acid substitution for Phenylalanine at position 5 | Activated T cells to the same level as native peptide but with lower PD-1 expression. researchgate.net | researchgate.net |

| Carrier Conjugation | Conjugation to cell-penetrating peptides (CPPs) | Enhanced accumulation in lymph nodes and increased T-cell responses. pnas.org | pnas.org |

| Self-Assembly | Appending a self-assembling peptide (Ac-AAVVLLLW-COOH) | Formation of nanostructures that, with an adjuvant, induced and expanded antigen-specific CD8+ T cells. acs.org | acs.org |

| Oxidative Modification | Treatment of whole ovalbumin with cold physical plasma | Enhanced T-cell activation and increased numbers of antigen-presenting cells. nih.gov | nih.gov |

This table provides examples of modification strategies and their reported effects. The outcomes can be highly dependent on the specific modification, the experimental model, and the adjuvants used.

Future work will focus on optimizing these modifications and combining different strategies to create highly potent and stable peptide vaccines for cancer and infectious diseases. creative-diagnostics.com

Integration with Multi-Omics Approaches for Comprehensive Immune Profiling

To capture the full complexity of the immune response to OVA Peptide(257-264), researchers are moving beyond single-endpoint assays and are integrating multi-omics approaches. This allows for a systems-level understanding of the cellular and molecular events that follow T-cell activation.

Proteomics and Phosphoproteomics are being used to create detailed maps of the protein and signaling networks that are rewired upon T-cell activation. nih.gov By quantifying changes in thousands of proteins and phosphorylation sites over time, scientists can identify key signaling pathways and functional modules that are engaged. acs.orgnih.gov For instance, comparing the phosphotyrosine proteome after stimulation with antibodies versus the physiological pMHC ligand (SIINFEKL/H-2Kb) has provided a more nuanced definition of T-cell activation states. nih.govacs.org

Single-cell multi-omics , including single-cell RNA sequencing (scRNA-seq) and T-cell receptor sequencing (scTCRseq), are revolutionizing the field. acrabstracts.org These technologies allow for the high-resolution analysis of individual T cells, revealing the heterogeneity within the responding T-cell population. By profiling the transcriptome and TCR of each cell, researchers can link clonal expansion to specific functional states, such as activation, exhaustion, or memory formation. acrabstracts.org This approach is critical for understanding why some T-cell clones persist and remain functional while others become exhausted in chronic settings like cancer.

The integration of these datasets—from the genome to the proteome and the phosphoproteome—is a major future direction. Computational pipelines are being developed to build comprehensive network models that connect transcription factors to their target genes and kinases to their substrates, providing a dynamic view of T-cell regulation. nih.gov Applying these multi-omic strategies to study the response to SIINFEKL in different contexts, such as aging or disease, will provide unprecedented insights into immune function and dysfunction. nih.gov

Elucidating the Role of OVA Peptide(257-264) in Complex Immunological Phenomena

The OVA Peptide(257-264) system is an invaluable tool for investigating complex immunological processes that are difficult to study in other systems. Its well-defined nature allows for precise manipulation and tracking of immune responses.

Autoimmunity and Tolerance: A key area of investigation is understanding the mechanisms of self-tolerance and how they break down in autoimmune diseases. Transgenic mouse models have been developed that express ovalbumin as a "self" antigen in specific tissues, such as the skin. nih.govnih.govresearchgate.netnih.gov By introducing OT-I T-cells that recognize SIINFEKL into these mice, researchers can induce and study tissue-specific autoimmune reactions. nih.gov These models have been instrumental in showing that factors like the level of self-antigen expression and the maturation state of antigen-presenting cells are critical in determining whether the outcome is tolerance or autoimmunity. nih.gov Furthermore, studies have shown that administering the soluble SIINFEKL peptide can prevent or even reverse autoimmune disease in these models, highlighting potential therapeutic strategies for human autoimmune conditions. nih.govnih.gov

Cancer Immunology: The peptide is widely used in preclinical cancer models to assess the efficacy of immunotherapies. creative-diagnostics.com Tumors can be engineered to express ovalbumin, making them a target for an anti-SIINFEKL immune response. nih.gov This allows researchers to test novel vaccine formulations, adjuvants, and combination therapies. nih.govnih.govacs.org For example, studies have shown that delivering a vaccine containing a synthetic long peptide of OVA into dendritic cells can enhance the anti-tumor CTL response. nih.govacs.org Future research will continue to use this system to explore novel cancer immunotherapy strategies, such as targeting therapy-induced peptide presentation. For instance, some chemotherapies can enhance the presentation of certain peptides, including those derived from non-canonical reading frames, which could be exploited for targeted immunotherapy. biorxiv.org

Immune Evasion: The OVA system is also used to study how pathogens and tumors evade immune surveillance. For example, some bacteria may present peptides that are similar to host peptides, a form of molecular mimicry that could lead to immune escape or the activation of autoreactive T cells. sb-peptide.com Understanding these complex interactions is a key open question that the OVA Peptide(257-264) model is well-suited to address.

Compound and Gene Table

| Name | Type | Description |

| OVA Peptide(257-264) (SIINFEKL) | Peptide | An immunodominant MHC class I-restricted epitope of chicken ovalbumin. lifescienceproduction.co.uk |

| Ovalbumin (OVA) | Protein | The primary protein in egg white, used as a model antigen in immunology. sb-peptide.com |

| Trifluoroacetic acid (TFA) | Counter-ion | Often used as a salt in the purification of synthetic peptides. sb-peptide.com |

| H-2Kb | MHC Molecule | A mouse MHC class I molecule that presents the SIINFEKL peptide. lifescienceproduction.co.ukgenaxxon.com |

| OT-1 TCR | T-Cell Receptor | A transgenic T-cell receptor that specifically recognizes the SIINFEKL/H-2Kb complex. nih.gov |

| PD-1 (Programmed cell death protein 1) | Protein | A checkpoint protein on T cells that can lead to immune suppression (exhaustion). researchgate.net |

| CpG | Adjuvant | A synthetic oligonucleotide that acts as a Toll-like receptor 9 (TLR9) agonist, used to boost immune responses. acs.org |

| Interleukin-2 (IL-2) | Cytokine | A cytokine that promotes the proliferation and differentiation of T cells. nih.gov |

| Interferon-gamma (IFN-γ) | Cytokine | A key pro-inflammatory cytokine produced by activated T cells. researchgate.netsb-peptide.com |

| Keratin-14 (K14) | Protein | A structural protein used in transgenic models to drive antigen expression in the skin. nih.gov |

| XCR1 | Receptor | A chemokine receptor found on certain dendritic cell subsets involved in cross-presentation. nih.gov |

| β2-microglobulin (β2m) | Protein | A component of the MHC class I molecule. nih.gov |

Q & A

Q. What is the standard protocol for inducing CD8+ T cell responses using OVA Peptide(257-264) (TFA) in murine models?

Methodological Answer: Subcutaneous immunization with 100 µg of OVA Peptide(257-264) (TFA) emulsified in Complete Freund’s Adjuvant (CFA) is commonly used to generate OVA-specific CD8+ cytotoxic T lymphocytes (CTLs). Booster doses may employ Incomplete Freund’s Adjuvant (IFA). Post-immunization, CTL activity can be assessed via target cell lysis assays or IFN-γ ELISPOT to quantify antigen-specific T cells . Controls should include scrambled peptides (e.g., FILKSINE) to confirm specificity .